REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[C:4]([CH2:10][OH:11])[CH:3]=1>ClCCl.[O-2].[Mn+4].[O-2]>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[C:4]([CH:10]=[O:11])[CH:3]=1 |f:2.3.4|
|
Name
|
(4,5,6-trichloropyridin-2-yl)methanol
|
Quantity
|
3.83 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC(=C1Cl)Cl)CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+4].[O-2]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+4].[O-2]
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+4].[O-2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
After another 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
filtered through a silica gel plug (10 g)
|
Type
|
ADDITION
|
Details
|
was added to the filtrate
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC(=C1Cl)Cl)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.4 mmol | |
AMOUNT: MASS | 2.36 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |